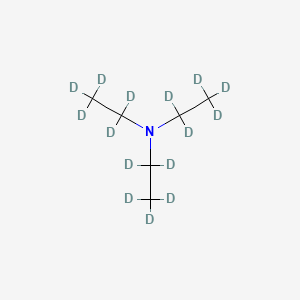

Triethyl-d15-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterio-N,N-bis(1,1,2,2,2-pentadeuterioethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMANZCXQSJIPKH-NLBPYYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583737 | |

| Record name | N,N-Bis[(~2~H_5_)ethyl](~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66688-79-7 | |

| Record name | N,N-Bis[(~2~H_5_)ethyl](~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl-d15-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Perdeuterated Workhorse: A Technical Guide to Triethyl-d15-amine in Advanced Research

For the modern researcher in drug development, metabolomics, and mechanistic organic chemistry, precision and clarity in analytical measurement are paramount. The ability to unequivocally identify and quantify analytes in complex matrices, or to dissect the intricate steps of a chemical transformation, often hinges on the use of sophisticated tools. Among these, stable isotope-labeled compounds have emerged as indispensable assets. This guide provides an in-depth technical exploration of one such molecule: Triethyl-d15-amine ((CD₃CD₂)₃N). We will move beyond a simple catalog of applications to provide a foundational understanding of why and how this perdeuterated amine serves as a powerful tool in mass spectrometry, mechanistic studies, and nuclear magnetic resonance spectroscopy.

The Foundation: Why Deuterium?

The substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), imparts subtle yet profound changes in the physical properties of a molecule without altering its fundamental chemical reactivity. The C-D bond is slightly shorter and stronger than a C-H bond, leading to a lower vibrational zero-point energy.[1][2] This seemingly minor difference is the cornerstone of the utility of deuterated compounds in a variety of analytical and research contexts. This compound, in which all 15 hydrogen atoms of triethylamine are replaced with deuterium, is an exemplary reagent that leverages these isotopic effects to great advantage.

Quantitative Accuracy in Mass Spectrometry: The Internal Standard of Choice

In quantitative analysis using mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), this compound is a widely used internal standard for the determination of its non-labeled counterpart, triethylamine.[3] Triethylamine itself is a common organic base and reagent, and its residual presence in active pharmaceutical ingredients (APIs) or its concentration in biological and environmental samples often needs to be precisely monitored.[4]

The Principle of Isotope Dilution Mass Spectrometry

The gold standard for quantification in MS is the isotope dilution method.[5] This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. The deuterated standard is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample extraction, derivatization, chromatography, and ionization.[6] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Thus, the ratio of the MS signal of the analyte to that of the internal standard provides a highly accurate and precise measure of the analyte's concentration, effectively canceling out matrix effects and other sources of error.[6]

Why this compound is an Ideal Internal Standard

-

Co-elution: In chromatography, this compound co-elutes with triethylamine, ensuring that both compounds experience the same ionization conditions at the same time.[6]

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference of 15 Da between triethylamine (molar mass: 101.19 g/mol ) and this compound (molar mass: 116.28 g/mol ) provides a clear separation in the mass spectrum, preventing signal overlap.[7][8]

-

Chemical Equivalence: Its chemical and physical properties are nearly identical to triethylamine, ensuring it behaves similarly during sample workup and analysis.[6]

-

High Isotopic Purity: Commercially available this compound typically has a high degree of deuteration (e.g., 98 atom % D), minimizing the contribution of any unlabeled species to the analyte signal.[6][7]

Experimental Protocol: Quantification of Triethylamine in a Pharmaceutical Sample by GC-MS

This protocol outlines a general procedure for the quantification of residual triethylamine in an active pharmaceutical ingredient (API).

-

Preparation of Standard Solutions:

-

Prepare a stock solution of triethylamine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (internal standard) in the same solvent at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound (e.g., 10 µg/mL) and varying concentrations of triethylamine (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the API sample (e.g., 100 mg).

-

Dissolve the sample in a known volume of solvent (e.g., 1 mL of methanol).

-

Add a precise volume of the this compound internal standard stock solution to achieve a final concentration similar to the expected analyte concentration.

-

Vortex the sample to ensure homogeneity.

-

-

GC-MS Analysis:

-

GC Column: Use a column suitable for amine analysis, such as a PoraPLOT-Amines or a thick-film DB-5 column.[9]

-

Injection: Inject 1 µL of the prepared standard or sample solution into the GC-MS system.

-

GC Program: Develop a temperature program that provides good separation of triethylamine from other components in the sample matrix.

-

MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions for triethylamine and this compound.

-

| Compound | Molecular Ion (M+) | Characteristic Fragment Ions |

| Triethylamine | m/z 101 | m/z 86, 58 |

| This compound | m/z 116 | m/z 100, 68 |

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the triethylamine characteristic ion to the peak area of the this compound characteristic ion against the concentration of triethylamine in the calibration standards.

-

Determine the concentration of triethylamine in the API sample by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.

-

Caption: The Kinetic Isotope Effect in a Reaction.

Simplifying Complexity in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. However, for molecules with many hydrogen atoms, the proton (¹H) NMR spectra can be complex due to extensive spin-spin coupling between neighboring protons, leading to overlapping signals that are difficult to interpret.

Deuterium labeling provides an elegant solution to this problem. Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1 (compared to 1/2 for protons), it is not observed in a typical ¹H NMR spectrum. [10]Furthermore, the coupling between deuterium and protons is generally negligible in ¹H NMR. Therefore, replacing protons with deuterons effectively "removes" them from the ¹H NMR spectrum, leading to significant simplification. [10] In the case of this compound, the ¹H NMR spectrum would be devoid of signals from the ethyl groups. This can be incredibly useful in studies where triethylamine is used as a reagent or catalyst, and its signals in the ¹H NMR spectrum would otherwise obscure signals from the analyte of interest.

Similarly, in ¹³C NMR spectroscopy, the replacement of hydrogen with deuterium alters the appearance of the carbon signals. The one-bond coupling between carbon and deuterium (¹J_CD) is smaller than the corresponding coupling to a proton (¹J_CH). Furthermore, the relaxation properties of deuterated carbons are different, which can be advantageous in certain NMR experiments.

| Nucleus | Triethylamine | This compound | Rationale for Difference |

| ¹H NMR | Complex multiplet (quartet and triplet) | No signals from ethyl groups | Deuterium is not observed in ¹H NMR. |

| ¹³C NMR | Two signals with ¹H coupling | Two signals with ¹³C-¹D coupling (multiplets) | Deuteration alters the coupling pattern and relaxation properties. |

Conclusion

This compound is far more than just a deuterated version of a common laboratory chemical. It is a precision tool that empowers researchers to achieve higher levels of accuracy in quantitative analysis, to probe the intimate details of reaction mechanisms, and to simplify the interpretation of complex spectroscopic data. Its utility stems from the fundamental physical differences between hydrogen and deuterium, demonstrating how subtle isotopic changes can have a profound impact on scientific investigation. As analytical instrumentation continues to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like this compound will undoubtedly become even more critical in pushing the boundaries of chemical and biomedical research.

References

-

Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. [Link]

-

National Center for Biotechnology Information. (n.d.). Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard. [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, D 2 O) of (a) triethylamine, (b) MsOH, (c).... [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). A simple protocol for the production of highly deuterated proteins for biophysical studies. [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. (2025, August 6). Stereochemistry of ??-Deuterium Isotope Effects on Amine Basicity. [Link]

-

ResearchGate. (2015, December 7). Can someone suggest a method of Triethylamine Analysis by GC with ZB 624 phase or DB 624?. [Link]

-

EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

-

eScholarship.org. (n.d.). Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. [Link]

-

Canadian Journal of Chemistry. (n.d.). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

ACS Publications. (n.d.). Kinetics, isotope rate effect, and mechanism of dehydrobromination of cis-1,2-dibromoethylene with triethylamine in dimethylformamide. [Link]

-

YouTube. (2023, June 22). Kinetic Isotope Effect: The Key to Understanding Chemical Reactions. [Link]

-

Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

-

YouTube. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect?. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound [myskinrecipes.com]

- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. isotope.com [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Topic: Synthesis and Purification of Triethyl-d15-amine ((C₂D₅)₃N)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl-d15-amine ((C₂D₅)₃N) is a crucial isotopically labeled internal standard used in mass spectrometry-based quantitative analysis.[1] Its application spans pharmaceutical research, metabolic studies, and environmental monitoring, where it enables precise differentiation from its non-labeled counterpart, triethylamine (TEA).[1] The kinetic isotope effect, resulting from the replacement of hydrogen with deuterium, can also lead to altered metabolic profiles, a principle of significant interest in modern drug development.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of high-purity this compound, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and validation.

Strategic Approach to Synthesis

The synthesis of this compound, a symmetrically trisubstituted tertiary amine, necessitates a robust strategy built upon foundational organic chemistry principles. The primary objective is to construct the N(C₂D₅)₃ scaffold efficiently while maximizing isotopic incorporation and chemical purity.

Retrosynthetic Analysis and Route Selection

A logical retrosynthetic disconnection of the target molecule points to a deuterated two-carbon synthon, specifically a deuterated ethyl group. The most practical and economically viable approach involves the iterative alkylation of a deuterated amine precursor.

The chosen synthetic route begins with a commercially available, highly deuterated starting material: Ethyl-d5-amine hydrochloride (C₂D₅NH₂·HCl) .[3][4] This precursor offers a direct pathway to the target molecule via nucleophilic substitution with a suitable deuterated ethylating agent.

Rationale for Route Selection:

-

Precursor Availability: Ethyl-d5-amine hydrochloride is readily accessible from various chemical suppliers with high isotopic purity (typically ≥98 atom % D), providing a solid foundation for the synthesis.[5]

-

Reaction Efficiency: The alkylation of primary and secondary amines is a well-established, high-yielding transformation in organic synthesis.[6]

-

Control over Isotopic Distribution: Starting with C₂D₅ units ensures that all fifteen deuterium atoms are incorporated from the outset, avoiding complex and potentially incomplete H/D exchange reactions that could compromise isotopic purity.

The Core Reaction: Double N-Alkylation

The synthesis proceeds in two main stages from the hydrochloride salt:

-

Free Base Generation: Liberation of the free Ethyl-d5-amine from its hydrochloride salt is a prerequisite for it to act as a nucleophile.

-

Nucleophilic Substitution: The free amine undergoes a double alkylation with a deuterated ethyl halide, such as Bromoethane-d5 (C₂D₅Br) , to form the tertiary amine.

The overall reaction is as follows: C₂D₅NH₂·HCl + 2 C₂D₅Br + 2 Base → (C₂D₅)₃N + 2 [Base·H]⁺Br⁻ + [Base·H]⁺Cl⁻

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl-d5-amine hydrochloride | ≥98 atom % D | Sigma-Aldrich, Cambridge Isotope Labs | Starting material.[7] |

| Bromoethane-d5 | ≥98 atom % D | Sigma-Aldrich, Cambridge Isotope Labs | Deuterated alkylating agent. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Supplier | Non-nucleophilic base. |

| Acetonitrile (CH₃CN) | Anhydrous | Standard Supplier | Reaction solvent. |

| Diethyl Ether | Anhydrous | Standard Supplier | Extraction solvent. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Drying agent. |

| Potassium Hydroxide (KOH) | Pellets | Standard Supplier | For final drying/purification. |

| Deuterated Chloroform (CDCl₃) | For NMR | Standard Supplier | For NMR analysis. |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl-d5-amine hydrochloride (5.0 g, ~57.7 mmol) and anhydrous powdered potassium carbonate (24.0 g, ~173.6 mmol, 3.0 equivalents).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the free amine.

-

Expertise Note: Using a 3-fold excess of a mild, non-nucleophilic base like K₂CO₃ ensures complete neutralization of the starting hydrochloride salt and the HBr generated during the two subsequent alkylation steps. Acetonitrile is an ideal polar aprotic solvent that effectively solubilizes the reactants and promotes the Sₙ2 reaction pathway.

-

-

Alkylation: Add Bromoethane-d5 (14.4 g, ~129.8 mmol, 2.25 equivalents) to the suspension via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with continued vigorous stirring. Monitor the reaction progress by GC-MS every 4-6 hours. The reaction is typically complete within 24-48 hours. The disappearance of ethyl-d5-amine and the intermediate diethyl-d10-amine signals the reaction's completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite to remove the inorganic salts (KBr, KCl, and excess K₂CO₃). Wash the filter cake with anhydrous diethyl ether (2 x 30 mL).

-

Combine the filtrates and concentrate them using a rotary evaporator to remove the bulk of the acetonitrile and diethyl ether.

-

To the resulting residue, add 100 mL of diethyl ether and 50 mL of deionized water. Transfer to a separatory funnel and shake. Separate the layers.

-

Wash the organic layer with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully on a rotary evaporator to yield the crude this compound.

-

Trustworthiness Note: The aqueous wash is critical for removing any remaining inorganic salts and water-soluble impurities. Careful solvent removal is necessary as the product is volatile (boiling point ~88.8°C).[1]

-

Purification: Achieving Analytical-Grade Purity

Crude this compound will contain residual solvent, water, and potentially unreacted starting materials or the intermediate secondary amine. A two-step purification process involving chemical drying followed by fractional distillation is essential.

Purification Protocol

-

Chemical Drying: Transfer the crude product to a clean, dry flask. Add several pellets of potassium hydroxide (KOH) and allow it to stand overnight.

-

Expertise Note: Triethylamine (and its deuterated analog) can form an azeotrope with water. Simple distillation is often insufficient for complete drying.[8] Using a strong desiccant like KOH, which does not react with the tertiary amine, is a classic and effective method for removing trace water. Sodium metal can also be used for non-deuterated triethylamine but may pose a higher risk and is often unnecessary.[9]

-

-

Fractional Distillation: Decant the amine away from the KOH pellets into a distillation flask equipped with a Vigreux column.

-

Add a few boiling chips and perform a fractional distillation at atmospheric pressure.

-

Discard a small forerun fraction.

-

Collect the fraction boiling at 88-90°C .[1]

-

Trustworthiness Note: A Vigreux column provides the necessary theoretical plates to efficiently separate the target product from any less volatile impurities and any remaining more volatile components in the forerun. The stable boiling point of the main fraction is a key indicator of purity.

-

Reaction Mechanism Diagram

Caption: Sₙ2 mechanism for the stepwise alkylation of Ethyl-d5-amine.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, chemical purity, and isotopic enrichment.

| Analysis Technique | Expected Result |

| ¹H NMR (CDCl₃) | Absence of significant signals in the 0.5-3.0 ppm range, confirming high isotopic enrichment. Residual solvent peaks may be present.[10] |

| ¹³C NMR (CDCl₃) | Two signals expected for the ethyl carbons, likely showing coupling to deuterium. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 116.28. Fragmentation pattern consistent with the loss of deuterated ethyl and methyl radicals.[5] |

| GC Purity | ≥98% |

Safety and Handling

-

This compound: This compound is flammable and should be handled in a well-ventilated fume hood. It is expected to have toxicity similar to triethylamine, which is harmful if swallowed or inhaled and can cause severe skin and eye irritation.[5]

-

Bromoethane-d5: This is a volatile and toxic alkylating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

This guide outlines a reliable and well-rationalized method for the synthesis and purification of this compound. By starting with high-quality deuterated precursors and employing standard, robust organic chemistry techniques, researchers can confidently produce this valuable internal standard. The keys to success are the careful execution of the N-alkylation reaction, a thorough aqueous workup, and a meticulous final purification via chemical drying and fractional distillation. The analytical characterization steps are non-negotiable for validating the quality of the final product, ensuring its fitness for use in sensitive quantitative assays.

References

- Ataman Kimya. (n.d.). (TRIETHYL)AMINE.

- MySkinRecipes. (n.d.). This compound.

-

Gandon, V., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science. Retrieved from [Link]

-

Astro Chemicals. (n.d.). Triethylamine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIETHYLAMINE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIETHYLAMINE. Retrieved from [Link]

- Google Patents. (1958). Purification of triethylamine.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

NurdRage. (2017, March 18). Use Sodium to Purify Triethylamine [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

- Google Patents. (1980). Process for the purification of tertiary amines.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. 三乙基-d 15 -胺 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Triethylamine - Wikipedia [en.wikipedia.org]

- 7. isotope.com [isotope.com]

- 8. US2846376A - Purification of triethylamine - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Triethyl-d15-amine CAS number and molecular weight

An In-Depth Technical Guide to Triethyl-d15-amine for Advanced Research Applications

This guide provides an in-depth exploration of this compound, a deuterated analog of triethylamine (TEA), tailored for researchers, scientists, and professionals in drug development. We will move beyond basic data to discuss its strategic application, the rationale behind its use, and practical, validated methodologies.

Core Compound Identification and Properties

This compound is a stable, isotopically labeled form of triethylamine where all 15 hydrogen atoms have been replaced with deuterium. This substitution is the foundation of its utility in advanced analytical techniques, particularly mass spectrometry.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 66688-79-7[1][3] |

| Molecular Formula | (C₂D₅)₃N[1][4] |

| Molecular Weight | 116.28 g/mol [1][2][5] |

| Synonyms | Tris(pentadeuteroethyl)amine, Triethylamine-d15[1][3][5] |

| Density | 0.832 g/mL[1] |

| Boiling Point | 88.8 °C[4] |

| Melting Point | -115 °C |

| Refractive Index | n20/D 1.396 |

| Isotopic Purity | Typically ≥98 atom % D[1] |

The Rationale for Deuteration: The Kinetic Isotope Effect and Analytical Utility

The replacement of hydrogen with deuterium, a heavier and stable isotope, introduces a significant change in the C-D bond's vibrational energy compared to the C-H bond. This results in a stronger C-D bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). In drug metabolism, if the cleavage of a C-H bond is a rate-determining step, its replacement with a C-D bond can slow down the metabolic process, enhancing the drug's metabolic stability.[6]

However, the primary application of this compound in research is not as a therapeutic agent itself, but as an internal standard (IS) for quantitative analysis.[4] Its deuterated structure allows it to be clearly distinguished from its non-labeled counterpart by mass spectrometry due to a significant mass shift (M+15), while retaining nearly identical physicochemical properties.[1][4]

Expertise in Practice: The core value of a stable isotope-labeled (SIL) internal standard like this compound is its ability to co-elute with the analyte (unlabeled triethylamine) in chromatographic systems and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. This ensures that any sample loss during preparation or fluctuations in instrument response affects both the analyte and the IS proportionally. The final quantification is based on the ratio of the analyte signal to the IS signal, providing a highly accurate and precise measurement that corrects for experimental variability.

Caption: Chemical structures of Triethylamine and its deuterated internal standard.

Core Application: Internal Standard in Quantitative Mass Spectrometry

This compound is an indispensable tool for accurately quantifying triethylamine and related compounds in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations.[4] Unlabeled triethylamine is a widely used reagent in organic synthesis, and residual amounts often need to be precisely monitored.[7][8]

Self-Validating Experimental Workflow: Quantification of Residual Triethylamine

This protocol outlines a self-validating system for quantifying residual triethylamine (TEA) in an active pharmaceutical ingredient (API) sample using Liquid Chromatography-Mass Spectrometry (LC-MS) and this compound as the internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Analyte Stock (TEA): Accurately weigh and dissolve triethylamine in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

-

Internal Standard Stock (IS): Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the TEA stock solution to create a series of calibration standards covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Spike each calibration standard with a fixed concentration of the IS stock solution (e.g., 100 ng/mL). The key is consistency; the IS concentration must be identical in all samples and standards.

-

-

Preparation of Quality Control (QC) and Test Samples:

-

Prepare QC samples at low, medium, and high concentrations within the calibration range to validate accuracy and precision.

-

Accurately weigh the API sample, dissolve it in the solvent, and spike it with the same fixed concentration of the IS as used in the calibration standards.

-

-

LC-MS Analysis:

-

Chromatography: Employ a suitable column (e.g., C18) to achieve chromatographic separation. The mobile phase often consists of a mixture of water and an organic solvent with a modifier like formic acid to ensure protonation of the amines for good ionization. The goal is to achieve a sharp, symmetrical peak for both TEA and the co-eluting this compound.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transition for TEA: Q1 (Precursor Ion) m/z 102.2 → Q3 (Product Ion) m/z 86.2

-

MRM Transition for IS: Q1 (Precursor Ion) m/z 117.3 → Q3 (Product Ion) m/z 98.3

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the TEA and IS MRM transitions in all injections.

-

Calculate the Response Ratio (Area of Analyte / Area of IS) for each calibration standard.

-

Construct a calibration curve by plotting the Response Ratio against the known concentration of TEA. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

-

Calculate the Response Ratio for the test sample and determine its concentration using the equation from the calibration curve.

-

Advanced Considerations and Field Insights

-

Potential for Aldehyde Contamination: A critical, often overlooked issue is that trialkylamines can contain trace amounts of corresponding aldehydes. This can lead to unexpected side reactions, such as the formation of Schiff base adducts with primary amines on peptides or proteins in proteomics experiments.[9] Researchers must be aware of this possibility, as it can lead to misinterpretation of mass spectra. Using high-purity reagents is essential.[9]

-

Use in NMR: While its primary use is in mass spectrometry, deuterated solvents and reagents are fundamental in Nuclear Magnetic Resonance (NMR) spectroscopy.[10] this compound can be used in specialized NMR studies where the absence of proton signals from the amine is required to simplify complex spectra.

-

Synthesis of Deuterated Amines: The synthesis of deuterated amines like this compound is a specialized field. Modern methods often involve metal-free approaches, for instance, treating ynamides with a combination of deuterated triflic acid and deuterated triethylsilane, which allows for selective deuterium incorporation.[11] Other strategies include using deuterated starting materials or employing metal-catalyzed hydrogen-deuterium exchange.[12][13]

Safety and Handling

This compound shares the hazardous properties of its non-deuterated analog. It is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][14]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from light and moisture.[4][5]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a chemical fume hood.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16212933, this compound. [Link][2]

-

Ataman Kimya. (TRIETHYL)AMINE. [Link]

-

Blangetti, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Royal Society of Chemistry. [Link][11]

-

Ataman Kimya. TRIETHYLAMINE. [Link]

-

Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. SAGE Publications. [Link][6][12]

-

Alpha Chemical Co. (2023). Triethylamine: Properties, Applications, and Industrial Uses. [Link][7]

-

Google Patents. WO2017045648A1 - Preparation method for deuterated compound. [13]

-

Kessl, J. J., et al. (2021). Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. MDPI. [Link][9]

-

National Center for Biotechnology Information. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. [Link][16]

Sources

- 1. This compound D 98atom , 98 CP 66688-79-7 [sigmaaldrich.com]

- 2. This compound | C6H15N | CID 16212933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. This compound [myskinrecipes.com]

- 5. isotope.com [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. alphachem.biz [alphachem.biz]

- 8. portal.astrochemicals.com [portal.astrochemicals.com]

- 9. Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 14. 三乙基-d 15 -胺 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 15. 三乙基-d15-胺|this compound|66688-79-7|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 16. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the use of internal standards is a fundamental practice. Among the various types of internal standards, deuterated compounds have emerged as the "gold standard," particularly in the realm of liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide provides a comprehensive technical overview of deuterated internal standards, from their core principles and synthesis to their practical application and the nuances of method validation.

Part 1: The Foundational Imperative for Internal Standards

In quantitative analytical workflows, especially those involving complex biological matrices, variability is an ever-present challenge.[2] Fluctuations can arise from numerous sources, including sample preparation, instrument drift, and matrix effects.[3][4] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving as a reference point to correct for these variations.[5]

The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest.[5] This ensures that it experiences similar losses during sample extraction and similar ionization efficiencies in the mass spectrometer.[5] While structural analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, offer the most robust solution.[6][7]

Part 2: The Deuterium Advantage: Why It Reigns Supreme

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] Replacing one or more hydrogen atoms in an analyte molecule with deuterium results in a compound that is chemically almost identical to the parent molecule but has a distinct, higher mass.[3][8] This subtle difference is the key to its power in quantitative analysis.

Key Attributes of Deuterated Internal Standards:

-

Co-elution with the Analyte: Because their chemical structures are nearly identical, deuterated standards co-elute with the target analyte during chromatographic separation.[3][5][9] This co-elution is crucial for effectively compensating for matrix effects, which can vary across the chromatographic run.[2]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis.[2][8] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the analyte's signal.[1][2]

-

Compensation for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are inevitable. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same physical losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.[8]

-

Mitigation of Instrument Variability: Minor fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard helps to normalize these variations, leading to improved precision and reproducibility.[1][4]

The following diagram illustrates the fundamental principle of using a deuterated internal standard in a typical LC-MS workflow.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Part 3: Synthesis and Selection: A Scientist's Guide

The availability of a high-quality deuterated internal standard is paramount. While some are commercially available, custom synthesis is often necessary.[3]

Synthesis Methodologies:

There are two primary approaches to synthesizing deuterated compounds:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves exposing the parent molecule to a deuterium source, such as deuterated water (D₂O) or a deuterated solvent, often in the presence of a catalyst.[10] While simpler, this method can sometimes lead to incomplete or non-specific labeling.[10]

-

De Novo Chemical Synthesis: This approach involves building the molecule from the ground up using deuterated starting materials or reagents.[10][11] This method offers precise control over the location and number of deuterium atoms incorporated into the molecule, which is highly desirable.[10]

Protocol for a Representative De Novo Synthesis:

The following is a generalized protocol for the synthesis of a deuterated analog of a hypothetical drug molecule, "Drug-X," containing an aromatic ring, via a Grignard reaction with a deuterated reagent.

Objective: To synthesize Drug-X-d5, where the five hydrogens on the phenyl ring are replaced with deuterium.

Materials:

-

Bromobenzene-d5

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Appropriate electrophile for the synthesis of Drug-X

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Add a solution of bromobenzene-d5 in anhydrous diethyl ether dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating if necessary. The formation of the Grignard reagent (phenyl-d5-magnesium bromide) is indicated by a color change and gentle refluxing.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent to 0°C.

-

Slowly add a solution of the appropriate electrophile in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours).

-

-

Quenching and Work-up:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Characterization:

-

Remove the solvent under reduced pressure.

-

Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

-

Confirm the structure, isotopic enrichment, and chemical purity of the synthesized Drug-X-d5 using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS/MS.[3]

-

Critical Considerations for Selecting a Deuterated Internal Standard:

The selection of an appropriate deuterated internal standard is a critical step that can significantly impact the robustness of an analytical method.

| Consideration | Rationale |

| Number of Deuterium Atoms | A mass increase of at least 3 atomic mass units (amu) is generally recommended to avoid isotopic crosstalk from the unlabeled analyte.[12] Typically, 3 to 6 deuterium atoms are incorporated.[4] |

| Position of Deuterium Labeling | Deuterium atoms should be placed on stable positions within the molecule, such as aliphatic or aromatic carbons, to prevent back-exchange with hydrogen atoms from the solvent or matrix.[4][13] Avoid labeling on heteroatoms like oxygen, nitrogen, or sulfur, as these are prone to exchange.[4] |

| Isotopic Purity | The isotopic enrichment of the deuterated standard should be high (typically ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity in the standard.[3] |

| Chemical Purity | The chemical purity of the deuterated standard should also be high (typically >99%) to prevent interference from other impurities.[3] |

| Co-elution Confirmation | While deuterated standards are expected to co-elute with the analyte, small differences in retention time can sometimes occur due to the "isotope effect."[6][7][13] It is essential to experimentally verify co-elution during method development. |

Part 4: Method Validation and Regulatory Compliance

The use of deuterated internal standards is a key component of bioanalytical method validation, a process mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][14] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for this process.[14]

Key Validation Parameters:

A comprehensive bioanalytical method validation assesses the following parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15][16]

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the variability of repeated measurements.[14][15][16]

-

Calibration Curve: The relationship between the analyte concentration and the response, which should be well-defined over the intended analytical range.[15]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[15][16]

-

Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.[15][16]

-

Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.[14][15][16]

Experimental Protocol for Assessing Accuracy and Precision:

Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.

Materials:

-

Blank biological matrix

-

Analyte and deuterated internal standard stock solutions

-

Quality control (QC) samples at low, medium, and high concentrations

Procedure:

-

QC Sample Preparation: Prepare QC samples by spiking the blank matrix with known concentrations of the analyte.

-

Intra-day Accuracy and Precision:

-

Inter-day Accuracy and Precision:

-

Repeat the analysis of the QC samples on at least three different days.

-

Calculate the overall mean concentration, percentage bias, and %CV for each QC level across all runs.

-

Acceptance Criteria (Typical):

-

The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

-

The %CV should not exceed 15% (20% for the LLOQ).

The following diagram illustrates the decision-making process for bioanalytical method validation incorporating a deuterated internal standard.

Caption: Decision workflow for bioanalytical method validation.

Part 5: Advanced Considerations and Troubleshooting

While deuterated internal standards are incredibly powerful, there are some potential challenges to be aware of:

-

Isotope Effects: As mentioned, the difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times or fragmentation patterns in the mass spectrometer.[13] Careful method development and validation are necessary to mitigate these effects.

-

Deuterium Exchange: If the deuterium atoms are not placed on stable positions, they can exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label.[13][17]

-

Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.[6][7]

Conclusion

Deuterated internal standards are an indispensable tool for achieving the highest level of accuracy and reliability in quantitative bioanalysis.[1] Their ability to effectively compensate for a wide range of analytical variabilities makes them the cornerstone of robust and defensible analytical methods in drug development and other scientific disciplines. By understanding the core principles, synthesis and selection criteria, and validation requirements associated with these powerful molecules, researchers can ensure the integrity and quality of their quantitative data.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. Retrieved from [Link]

-

Koshino, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2411. Retrieved from [Link]

-

Lin, J., Welti, D. H., Vera, F. A., Fay, L. B., & Blank, I. (1999). Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones. Journal of Agricultural and Food Chemistry, 47(7), 2813–2821. Retrieved from [Link]

-

Lin, J., Welti, D. H., Vera, F. A., Fay, L. B., & Blank, I. (1999). Synthesis of Deuterated Volatile Lipid Degradation Products to Be Used as Internal Standards in Isotope Dilution Assays. 1. Aldehydes. Journal of Agricultural and Food Chemistry, 47(7), 2813–2821. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Hilaris Publisher. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 14(2), 346–354. Retrieved from [Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2019, February 26). ICH HARMONISED GUIDELINE: GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. scispace.com [scispace.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 9. texilajournal.com [texilajournal.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. mdpi.com [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pmda.go.jp [pmda.go.jp]

- 16. ema.europa.eu [ema.europa.eu]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Triethyl-d15-amine: The Gold Standard Stable Isotope-Labeled Internal Standard for Mass Spectrometry

Abstract

In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the pursuit of accuracy and precision is paramount. The reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies hinges on the robustness of the analytical methods employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for its sensitivity and selectivity.[1] However, the inherent variability of sample preparation and analysis necessitates the use of an effective internal standard (IS). This guide provides an in-depth technical examination of Triethyl-d15-amine ((C₂D₅)₃N), a perdeuterated stable isotope-labeled (SIL) internal standard. We will explore its physicochemical properties, the rationale for its use, detailed protocols for its application in a regulated environment, and the causality behind critical experimental choices, establishing why it is considered a gold-standard reagent for the quantification of triethylamine and related compounds.

The Imperative for an Ideal Internal Standard

The core principle of internal standardization is to introduce a known quantity of a non-endogenous compound, chemically and physically similar to the analyte, into every sample, calibrator, and quality control (QC) sample prior to processing.[2] This IS acts as a chemical mimic, experiencing the same procedural losses and variations as the analyte during extraction, derivatization, and injection. Most critically, it co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer's source, a phenomenon known as the matrix effect.[3]

Stable isotope-labeled standards are the superior choice for mass spectrometry because their physicochemical properties are nearly identical to the analyte, ensuring they track the analyte's behavior with the highest possible fidelity.[1][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS whenever possible for bioanalytical method validation.[5][6]

Physicochemical Profile of this compound

This compound is the fully deuterated analog of triethylamine (TEA), a common organic base, catalyst, and mobile phase modifier used in pharmaceutical and chemical synthesis.[7] Its comprehensive labeling with deuterium (²H) provides a significant mass shift, making it an ideal IS for quantifying its unlabeled counterpart.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Tris(pentadeuteroethyl)amine | [8] |

| Synonyms | (C₂D₅)₃N, Triethylamine-d15, TEA-d15 | [9][10] |

| CAS Number | 66688-79-7 | [11][12] |

| Molecular Formula | (C₂D₅)₃N | [11] |

| Molecular Weight | 116.28 g/mol | [11][12] |

| Exact Mass | 116.214600672 Da | [12] |

| Mass Shift from Unlabeled | +15 Da | [13] |

| Isotopic Purity | Typically ≥98 atom % D | [8] |

| Chemical Purity | Typically ≥98% (CP) | [8] |

| Boiling Point | 88.8 °C | [11][13] |

| Density | 0.832 g/mL | [13] |

| Appearance | Colorless to light yellow liquid | |

| Storage | 2-8°C, away from light and moisture | [11][14] |

The +15 Da mass shift is crucial as it places the mass-to-charge ratio (m/z) of the IS sufficiently far from the unlabeled analyte to prevent isotopic crosstalk or overlap, ensuring unambiguous detection and quantification.

Synthesis, Purification, and Quality Control

While end-users typically purchase this compound with a Certificate of Analysis (CoA), understanding its production and qualification is key to trusting its performance.

Synthesis: The synthesis of this compound involves using deuterated starting materials. A common route would be analogous to the synthesis of unlabeled tertiary amines, for example, the reaction of a deuterated ethyl halide with deuterated ammonia or a deuterated ethylamine under conditions that favor exhaustive alkylation.

Purification: Post-synthesis, purification is critical to remove residual starting materials, partially deuterated species, and unlabeled triethylamine. Purification methods for amines like triethylamine often involve distillation.[15] For instance, azeotropic distillation can be used to remove water, followed by fractional distillation to isolate the pure amine.[16]

Quality Control (A Self-Validating System): A reliable this compound standard is validated by its Certificate of Analysis. Researchers must scrutinize the CoA for the following parameters:

-

Identity: Confirmed by techniques like Mass Spectrometry (verifying the molecular weight) and NMR (confirming the structure and absence of proton signals).

-

Isotopic Purity: This is the percentage of deuterium atoms in the molecule, typically determined by MS. A high isotopic purity (e.g., >98 atom % D) is essential to minimize the contribution of the IS signal to the analyte's mass channel.[6]

-

Chemical Purity: Assessed by Gas Chromatography (GC) or HPLC, this ensures the absence of other chemical impurities that could interfere with the analysis.[8]

-

Content of Unlabeled Analyte: The CoA should specify the percentage of unlabeled Triethylamine (d0) in the standard. This is a critical parameter, as any d0 content will contribute to the measured analyte concentration, potentially biasing results at the lower limit of quantification (LLOQ). Regulatory guidelines stipulate that this potential influence must be evaluated during method validation.[5][6]

Core Application: A Bioanalytical LC-MS/MS Workflow

This compound is frequently used to quantify triethylamine in various matrices, including biological fluids (plasma, urine) for pharmacokinetic studies, environmental samples, and as a tracer in reaction mechanism studies.[11]

The following diagram illustrates a typical bioanalytical workflow incorporating this compound.

Caption: Bioanalytical workflow using this compound as an internal standard.

Detailed Experimental Protocol: Quantification in Human Plasma

This protocol outlines the steps for developing a method to quantify triethylamine (TEA) in human plasma using this compound (TEA-d15) as the IS.

1. Preparation of Stock and Working Solutions

-

Rationale: Accurate preparation of stock solutions is the foundation of quantitative analysis. Using separate stock solutions for calibration standards and quality controls is a regulatory requirement to avoid weighing errors biasing both sets of samples.[6]

-

Primary TEA Stock (1 mg/mL): Accurately weigh ~10 mg of TEA reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Primary TEA-d15 IS Stock (1 mg/mL): Prepare similarly using the TEA-d15 standard.

-

TEA Working Solutions (for Calibrators & QCs): Prepare a series of dilutions from the primary TEA stock using 50:50 methanol:water to create working solutions for spiking calibration standards and QCs.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the primary TEA-d15 stock with 50:50 methanol:water to a final concentration that yields a robust signal in the mass spectrometer.

-

2. Preparation of Calibration Standards and Quality Controls

-

Rationale: Spiking the analyte and IS into the same biological matrix as the study samples is essential to accurately mimic the analytical conditions and account for matrix effects.[17]

-

Calibration Curve: In separate tubes, spike 95 µL of blank human plasma with 5 µL of the appropriate TEA working solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Controls (QCs): Prepare QCs at a minimum of four levels: LLOQ, low, medium, and high concentrations, in the same manner.

-

3. Sample Extraction (Protein Precipitation)

-

Rationale: Protein precipitation is a simple and effective method to remove the majority of proteins from the plasma, which would otherwise foul the LC column and MS source. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like TEA in solution.

-

To 100 µL of each sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL TEA-d15).

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

4. LC-MS/MS Analysis

-

Rationale: Chromatographic separation (LC) is necessary to separate the analyte from other matrix components, reducing ion suppression. Tandem mass spectrometry (MS/MS) provides selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).

-

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to retain and elute TEA.

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example, Positive ESI):

-

TEA (Analyte): Monitor a specific transition, e.g., m/z 102.1 -> 86.2

-

TEA-d15 (IS): Monitor the corresponding transition, e.g., m/z 117.2 -> 98.2

-

-

5. Data Processing

-

Rationale: The ratio of the analyte peak area to the IS peak area is used for quantification. This ratio corrects for variations in sample volume, extraction efficiency, and instrument response.

-

Integrate the peak areas for both the TEA and TEA-d15 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of TEA) / (Area of TEA-d15).

-

Generate a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of TEA in QCs and unknown samples by interpolating their PAR values from the calibration curve.

-

Meeting Regulatory Standards for Method Validation

A bioanalytical method must be rigorously validated to demonstrate it is fit for purpose.[18] Using this compound helps satisfy the stringent requirements of guidelines like the ICH M10.[17][19]

Table 2: Key Bioanalytical Method Validation Parameters & the Role of this compound

| Parameter | Regulatory Requirement (ICH M10) | How this compound Ensures Compliance |

| Selectivity | The method must differentiate the analyte and IS from endogenous matrix components. Response in blank matrix should be <20% of LLOQ for analyte and <5% for IS.[5] | As TEA-d15 is virtually identical to TEA, it co-elutes, confirming that any chromatographic interference affecting the analyte would also be observed for the IS. The unique mass transition provides ultimate selectivity. |

| Accuracy & Precision | Accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). | By normalizing for procedural variability at every step, TEA-d15 drastically reduces random and systematic errors, leading to superior accuracy and precision.[4] |

| Matrix Effect | Must be investigated to ensure accuracy and precision are not compromised by matrix-induced ion suppression or enhancement. | The co-eluting TEA-d15 experiences the same matrix effect as the unlabeled TEA. The peak area ratio effectively cancels out this variability, providing a consistent and accurate result across different lots of biological matrix.[1][4] |

| Recovery | Extraction recovery should be consistent and reproducible, though it does not need to be 100%. | TEA-d15 provides a direct measure of recovery for every sample. While absolute recovery may vary, the analyte/IS ratio remains constant, ensuring accurate quantification. |

| Stability | Analyte stability must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage). | The stability of a SIL-IS is generally assumed to be the same as the analyte, provided no isotopic exchange occurs (which is not a concern for the stable C-D bonds in TEA-d15).[5] |

Troubleshooting and Advanced Considerations

-

Interference from Unlabeled Analyte: As mentioned, the IS may contain a small amount of unlabeled TEA. This is typically not an issue, but for assays requiring very low LLOQs, it must be assessed. This is done by analyzing a "blank" sample spiked only with the IS working solution to see if a signal appears in the analyte MRM channel.

-

Isotopic Exchange: Deuterium atoms on carbon atoms (like in TEA-d15) are not susceptible to exchange under typical bioanalytical conditions. This is a greater concern for deuterium on heteroatoms (e.g., -OD, -ND₂).

-

Chromatographic Shift: In some cases, highly deuterated standards can elute slightly earlier than their unlabeled counterparts in reverse-phase chromatography. This is usually minor and does not affect quantification as long as the peaks are integrated consistently.

Conclusion

This compound exemplifies the ideal characteristics of a stable isotope-labeled internal standard for mass spectrometry. Its chemical identity with the analyte ensures it faithfully tracks the analyte through the entire analytical process, from sample preparation to detection. The significant +15 Da mass shift provides clear analytical separation from the unlabeled form, eliminating isotopic interference. By compensating for variations in extraction recovery and, most importantly, mitigating the unpredictable effects of the sample matrix, this compound enables the development of highly accurate, precise, and robust bioanalytical methods. For researchers and drug development professionals, its proper use is a cornerstone of generating high-quality, reliable data that can withstand the scrutiny of regulatory bodies and confidently guide critical development decisions.

References

- Benchchem. (n.d.). Application Notes and Protocols for Bioanalytical Method Validation Using Stable Isotope-Labeled Internal Standards.

- MySkinRecipes. (n.d.). This compound.

- European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation.

- U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

- Benchchem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.

- Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 66688-79-7.

- Ataman Kimya. (n.d.). (TRIETHYL)AMINE.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Xu, K., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health.

- DeSilva, B., et al. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Institutes of Health.

- Sigma-Aldrich. (n.d.). This compound D 98atom , 98 CP 66688-79-7.

- MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory.

- MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example.

- International Council for Harmonisation (ICH). (n.d.). ICH Official web site.

- Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. (2021). National Institutes of Health.

- Cambridge Isotope Laboratories. (n.d.). Triethylamine (D₁₅, 98%).

- Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.

- Cambridge Isotope Laboratories. (n.d.). Triethylamine (D₁₅, 98%).

- Google Patents. (n.d.). US2846376A - Purification of triethylamine.

- Cambridge Isotope Laboratories, Inc. (n.d.). Triethylamine (D₁₅, 98%).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. an.shimadzu.com [an.shimadzu.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 三乙基-d 15 -胺 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 9. isotope.com [isotope.com]

- 10. isotope.com [isotope.com]

- 11. This compound [myskinrecipes.com]

- 12. This compound | C6H15N | CID 16212933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound D 98atom , 98 CP 66688-79-7 [sigmaaldrich.com]

- 14. isotope.com [isotope.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. US2846376A - Purification of triethylamine - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. ICH Official web site : ICH [ich.org]

Navigating the Analytical Landscape: A Technical Guide to Triethyl-d15-amine for Researchers and Drug Development Professionals

In the exacting world of bioanalysis, drug metabolism, and pharmacokinetic (DMPK) studies, precision and accuracy are paramount. The quantification of analytes in complex biological matrices demands robust methodologies that can account for variability in sample preparation and instrument response. A cornerstone of achieving such reliability is the use of stable isotope-labeled internal standards (SIL-IS). This guide provides an in-depth technical overview of Triethyl-d15-amine, a crucial SIL-IS for the accurate quantification of triethylamine and related compounds. We will delve into its commercial availability, quality benchmarks, synthesis and purification principles, and provide a detailed protocol for its application in liquid chromatography-mass spectrometry (LC-MS).

The Critical Role of this compound in Quantitative Analysis

Triethylamine is a common reagent and potential impurity in pharmaceutical manufacturing. Its presence in final drug products must be carefully monitored and quantified. This compound, where all fifteen hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to unlabeled triethylamine, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1][2] This co-elution and similar ionization behavior allow it to effectively normalize variations, leading to highly accurate and precise quantification of the target analyte. The use of a SIL-IS like this compound is widely recognized for reducing matrix effects and improving the reproducibility of LC-MS/MS assays.[2][3]

Commercial Suppliers and Quality Specifications

A reliable supply of high-purity this compound is essential for regulated bioanalysis. Several reputable commercial suppliers specialize in isotopically labeled compounds. When selecting a supplier, it is crucial to scrutinize the Certificate of Analysis (CoA) for key quality attributes.

| Supplier | Product Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) |

| Sigma-Aldrich (Merck) | 489625 | ≥98 atom % D | ≥98% (CP) |

| Cambridge Isotope Laboratories, Inc. | DLM-1989 | ≥98 atom % D | ≥98% |

| Santa Cruz Biotechnology, Inc. | sc-224423 | ≥99 atom % D | Not specified |

| LGC Standards | TRC-T723502 | Not specified | Not specified |

Table 1: Prominent Commercial Suppliers of this compound and Typical Quality Specifications. Note: Product numbers and specifications are subject to change and should be verified with the supplier. "CP" denotes chemically pure.

A comprehensive Certificate of Analysis is a non-negotiable document that guarantees the quality of the standard.[4] It should provide detailed information on the analytical tests performed on a specific batch, including:

-

Isotopic Purity: Determined by mass spectrometry, this value indicates the percentage of deuterium incorporation. High isotopic purity is critical to prevent signal overlap with the unlabeled analyte.

-

Chemical Purity: Typically assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, this ensures the absence of other chemical impurities that could interfere with the analysis.

-

Identity Confirmation: Spectroscopic data (e.g., ¹H-NMR, MS) should be provided to confirm the structure of the compound.

Principles of Synthesis and Purification